molecular formula C16H22N2O B10937868 3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide

3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide

Cat. No.: B10937868
M. Wt: 258.36 g/mol
InChI Key: BRJHKFWVSHVRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide is a complex organic compound that features a benzamide group attached to a bicyclic structure known as 8-azabicyclo[3.2.1]octane. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . The key steps include:

    Electrochemical Reduction: Furan is reduced in the presence of bromine and methanol to form 2,5-dimethoxydihydrofuran.

    Hydrogenation: The intermediate is hydrogenated using an active nickel catalyst to yield 2,5-dimethoxytetrahydrofuran.

    Hydrolysis: The product is hydrolyzed with hydrochloric acid to produce glutaraldehyde.

    Cyclization: Glutaraldehyde reacts with methylamine and acetonedicarboxylic acid under heating to form tropinone.

    Hydrogenation: Tropinone is further hydrogenated to produce tropinol.

    Esterification: Finally, α-formylphenylacetic acid methyl ester is esterified with tropinol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

Scientific Research Applications

3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological receptors, particularly in the nervous system.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors, such as serotonin (5-HT) receptors, influencing various physiological activities like mood, appetite, and sleep . The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide is unique due to its specific benzamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide

InChI

InChI=1S/C16H22N2O/c1-11-4-3-5-12(8-11)16(19)17-13-9-14-6-7-15(10-13)18(14)2/h3-5,8,13-15H,6-7,9-10H2,1-2H3,(H,17,19)

InChI Key

BRJHKFWVSHVRND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CC3CCC(C2)N3C

solubility

>38.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.